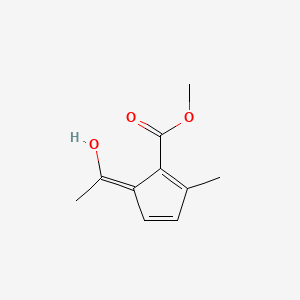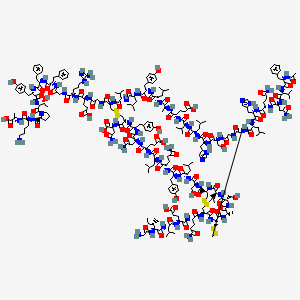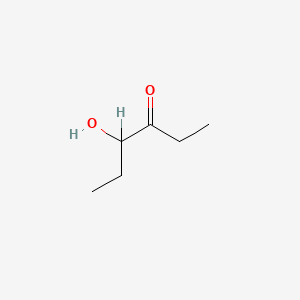
methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopentadiene ring substituted with a hydroxyethylidene group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate typically involves the reaction of a cyclopentadiene derivative with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylidene group can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethylidene group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxyethylidene-1,1-diphosphonic acid: Known for its use in medical applications, particularly in bone resorption inhibition.
Methylcyclopentadiene derivatives: Share structural similarities but differ in functional groups and reactivity.
Uniqueness
Methyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1-carboxylate is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
14374-52-8 |
|---|---|
Molekularformel |
C8H4O8Pb |
Molekulargewicht |
0 |
Synonyme |
5-(1-Hydroxyethylidene)-2-methyl-1,3-cyclopentadiene-1-carboxylic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





